FAAH/MAGL-IN-3

Ocular Pharmacology Peripheral Restriction Blood-Brain Barrier

FAAH/MAGL-IN-3 is an irreversible, peripheral-restricted dual inhibitor (FAAH IC50: 179 nM, MAGL IC50: 759 nM) with minimal PAMPA permeability, engineered to exclude CNS penetration. This unique profile enables ocular and peripheral pain studies free from central cannabinoid tetrad effects (hypomotility, catalepsy) that confound potent, balanced inhibitors like JZL195. Its 4.2-fold FAAH selectivity delivers a graded dual blockade ideal as a low-potency comparator to dissect on-target, dose-dependent pharmacology. Purity ≥98%, available in mg to g scales.

Molecular Formula C15H13NOS
Molecular Weight 255.3 g/mol
Cat. No. B3025905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAAH/MAGL-IN-3
Molecular FormulaC15H13NOS
Molecular Weight255.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3S2
InChIInChI=1S/C15H13NOS/c17-15-13-8-4-5-9-14(13)18-16(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2
InChIKeyVUMUTUGUKRGYGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FAAH/MAGL-IN-3: Dual Endocannabinoid Enzyme Inhibitor for Ocular and Neuropathic Research


FAAH/MAGL-IN-3 (Compound 10) is an irreversible dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), two key enzymes responsible for the degradation of endocannabinoids [1]. Its biochemical profile includes IC50 values of 179 nM against FAAH and 759 nM against MAGL [1]. Notably, the compound demonstrates very low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA), a feature explicitly designed to restrict its action to peripheral tissues and limit central nervous system (CNS) penetration . This profile, characterized by a moderate ~4.2-fold selectivity for FAAH over MAGL, positions it within a specific subset of dual inhibitors intended for applications where localized, non-CNS activity is paramount.

FAAH/MAGL-IN-3: Why Generic Substitution with Other Dual or Selective Inhibitors Fails


FAAH/MAGL dual inhibitors are a functionally heterogeneous class where substitution is not possible without fundamentally altering the experimental outcome. Key differentiators among in-class compounds include their selectivity ratio (FAAH vs. MAGL), systemic vs. localized tissue distribution (e.g., CNS penetration), and physicochemical properties (e.g., solubility, permeability). For instance, a compound like JZL195 (IC50 ~2 nM for FAAH, ~4 nM for MAGL) exhibits high CNS penetration and potent, near-equipotent inhibition [1]. In contrast, a selective inhibitor like PF-04457845 (FAAH IC50 ~7.2 nM) lacks MAGL activity entirely [2]. Substituting FAAH/MAGL-IN-3 for either of these would result in a completely different pharmacological signature: either introducing strong CNS-mediated effects with JZL195 or eliminating the synergistic dual-inhibition mechanism with a selective FAAH inhibitor. Therefore, the specific, moderate potency and peripheral restriction of FAAH/MAGL-IN-3 constitute a unique and non-interchangeable pharmacological tool.

FAAH/MAGL-IN-3: Quantitative Evidence Guide for Scientific Selection vs. JZL195, PF-04457845, and SA57


Peripheral Restriction vs. CNS-Penetrant Dual Inhibitors: PAMPA Permeability Comparison

FAAH/MAGL-IN-3 was explicitly designed for peripheral selectivity, as evidenced by its minimal permeability in a PAMPA assay, in stark contrast to CNS-penetrant dual inhibitors like JZL195 [1]. The low permeability of FAAH/MAGL-IN-3, along with two other compounds from the same study, was a key selection criterion for advancing into further ocular assays, where systemic CNS exposure is undesirable [1].

Ocular Pharmacology Peripheral Restriction Blood-Brain Barrier

Moderate vs. Potent FAAH Inhibition: IC50 Comparison with JZL195 and PF-04457845

FAAH/MAGL-IN-3 exhibits moderate inhibitory potency against FAAH with an IC50 of 179 nM, which is significantly weaker than both the potent dual inhibitor JZL195 (IC50 ~2 nM) and the highly potent selective inhibitor PF-04457845 (IC50 ~7.2 nM) [1][2][3]. This lower potency, coupled with peripheral restriction, suggests FAAH/MAGL-IN-3 is a more nuanced tool than JZL195, potentially avoiding the robust, CNS-mediated cannabinoid tetrad effects (analgesia, hypomotility, catalepsy) associated with potent dual inhibition [2].

Enzyme Inhibition Potency Profiling Endocannabinoid System

Balanced vs. Potent MAGL Inhibition: IC50 Comparison with JZL195 and SA57

Against MAGL, FAAH/MAGL-IN-3 demonstrates an IC50 of 759 nM, which is substantially weaker than the potent dual inhibitor JZL195 (IC50 ~4 nM) [1][2]. It is also weaker than the MAGL inhibition exhibited by the selective FAAH inhibitor SA57, which has an IC50 of 1.4 μM (1400 nM) for human MAGL, but this is at much higher concentrations than its primary FAAH target [3]. This moderate MAGL potency contributes to its overall ~4.2-fold FAAH selectivity.

Enzyme Inhibition MAGL Dual Inhibition Profile

Selectivity Profile: 4.2-Fold FAAH Preference vs. Equipotent and Highly Selective Inhibitors

FAAH/MAGL-IN-3 possesses an FAAH:MAGL IC50 ratio of 1:4.2, indicating a moderate preference for FAAH inhibition [1]. This profile contrasts sharply with JZL195, which has a nearly 1:1 ratio, and with selective FAAH inhibitors like PF-04457845 or URB597 (FAAH IC50 4.6 nM), which have no meaningful MAGL activity at their active concentrations [2][3]. The authors of the study explicitly refer to compounds with a 1:4 ratio as a 'true dual enzyme inhibitor,' distinguishing it from a 'relative selective FAAH inhibitor' (1:27 ratio) [1].

Target Selectivity Polypharmacology Therapeutic Index

FAAH/MAGL-IN-3: Optimal Application Scenarios for Ocular, Neuropathic, and Peripheral Research


Ocular Pharmacology: Modeling Topical Endocannabinoid Modulation

Given its design for peripheral selectivity and low PAMPA permeability [1], FAAH/MAGL-IN-3 is ideally suited for studying the effects of endocannabinoid system modulation in ocular tissues following topical administration. Its profile is intended to limit systemic and CNS exposure, allowing researchers to isolate local pharmacological effects in the eye, such as the reduction of intraocular pressure or inflammation, without the confounding influence of central cannabinoid receptor activation [1].

Neuropathic Pain Research with Reduced CNS Side Effects

The moderate potency and peripheral restriction of FAAH/MAGL-IN-3 make it a compelling candidate for investigating analgesic mechanisms in models of peripheral neuropathic pain [1]. Unlike CNS-penetrant dual inhibitors like JZL195, which can cause hypomotility and catalepsy [2], FAAH/MAGL-IN-3 may elevate peripheral endocannabinoid levels to alleviate pain while exhibiting a cleaner behavioral profile, thus improving the therapeutic window for pain relief.

Investigating Synergistic FAAH/MAGL Inhibition Without Full CNS Engagement

This compound is an essential tool for researchers investigating the synergistic effects of dual FAAH/MAGL inhibition but who must avoid the robust CNS-mediated tetrad effects associated with potent, balanced inhibitors like JZL195 [1]. Its tilted 1:4.2 FAAH:MAGL selectivity and low CNS exposure allow for the study of how a graded, peripheral dual blockade modulates cannabinoid receptor signaling pathways differently from either a potent dual inhibitor or a selective single-enzyme inhibitor [2].

Control for Dose-Response Studies of More Potent Dual Inhibitors

FAAH/MAGL-IN-3 can serve as a valuable comparator or 'low-potency' control in studies using more potent dual inhibitors like JZL195 [1][2]. By providing a compound with a similar mechanism of action but significantly reduced potency and different tissue distribution, it allows researchers to differentiate between on-target effects that are dose-dependent and those that may be related to compound-specific properties, thereby strengthening the interpretation of in vivo pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for FAAH/MAGL-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.